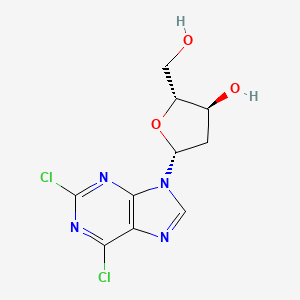
2,6-Dichloropurine-2'-deoxyriboside
概要
説明
2,6-Dichloropurine-2’-deoxyriboside is a highly potent antiviral compound . It exhibits exceptional efficacy in the research of combating an array of viral ailments such as herpes simplex virus and varicella-zoster virus infections . Its mechanism of action prevails by meticulously impeding viral DNA replication, effectively targeting the pivotal enzymes accountable for this replication process .
Synthesis Analysis
The synthesis of 2,6-Dichloropurine-2’-deoxyriboside involves the use of thermostable nucleoside phosphorylases in transglycosylation reactions using uridine or thymidine as sugar donors . Prior to the enzymatic process, ideal maximum product yields were calculated after the determination of equilibrium constants through monitoring the equilibrium conversion in analytical-scale reactions .Molecular Structure Analysis
The molecular formula of 2,6-Dichloropurine-2’-deoxyriboside is C10H10Cl2N4O3 . It has a molecular weight of 305.12 .Chemical Reactions Analysis
The photostability of 2,6-Dichloropurine-2’-deoxyriboside has been investigated using femtosecond transient absorption spectroscopy . The results demonstrate that both purine derivatives are significantly photostable to ultraviolet radiation (UVR) .Physical And Chemical Properties Analysis
2,6-Dichloropurine-2’-deoxyriboside is significantly photostable to ultraviolet radiation (UVR) . Upon excitation at 287 nm, the lowest energy 1 ππ* state is initially populated .科学的研究の応用
Reactivity and Electronic Structure
2,6-Dichloropurine ribonucleoside is being studied as a precursor in the potential synthesis of anticancer and antiviral drugs. Notably, 35Cl nuclear quadrupole resonance (NQR) studies focusing on this compound have provided insights into its electronic structure and the character of C–Cl bonds, shedding light on the reactivity of the chlorine atoms present in it (Dobak et al., 2008).
Synthesis of Purine Nucleotide Derivatives
2,6-Dichloropurine has facilitated the regioselective synthesis of various 2-derivatized or 6-derivatized purines. An efficient and simple regioselective synthesis process using 2,6-dichloropurine has been developed, resulting in the production of C6 morpholine and N9 alkylated purine nucleoside derivatives. This process has shown several advantages over traditional protocols, including admirable yield, straightforward reaction conditions, and modest influence (Dhuda et al., 2019).
Applications in Biosynthesis of Anti-HCV Compounds
Biosynthesis techniques utilizing thermophilic microorganisms have been employed to obtain 6-halogenated purine nucleosides, which include 6-chloropurine-2′-deoxyriboside. This process achieves significant conversion rates and the compounds synthesized hold potential as antiviral agents (Rivero et al., 2012).
Enzymatic Synthesis for Fluorescently Labeled Oligonucleotides
An efficient enzymatic synthesis process for 6-chloropurine-2′-deoxyriboside has been described, leading to its chemical conversion into a derivative that can be incorporated into oligonucleotides. This process enables the facile synthesis of oligonucleotides containing a range of functional groups, which can be significant in various scientific applications (Uddin et al., 2010).
Industrialized Synthesis
A method for the industrialized synthesis of 2,6-dichloropurine has been developed, starting with the chloration of 2,6-dithiopurine. The developed reaction conditions and protocols have been improved and adapted for industrial production, highlighting the compound's significance in large-scale applications (Xue-qin, 2005).
作用機序
Safety and Hazards
2,6-Dichloropurine-2’-deoxyriboside is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The enzymatic synthesis of 2,6-Dichloropurine-2’-deoxyriboside has been shown to be a sustainable and efficient alternative to chemical synthesis routes . Future research could focus on optimizing the enzymatic process and investigating the impact of halogen atoms in positions 2 and 6 on the antiproliferative activity in leukemic cell lines .
特性
IUPAC Name |
(2R,3S,5R)-5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAWWRSUVVSE-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180256 | |
| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37390-66-2 | |
| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37390-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)
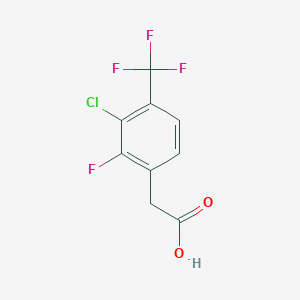
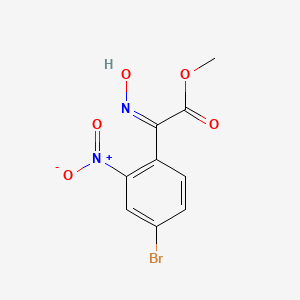
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)

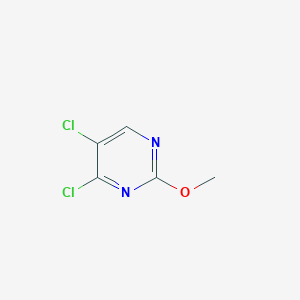
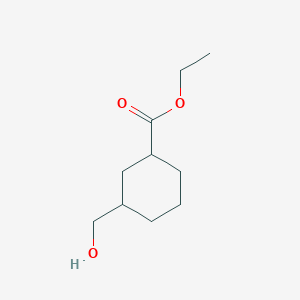


![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)